![molecular formula C16H24N2O3 B5780330 N-[4-(isobutyrylamino)-3-methoxyphenyl]-3-methylbutanamide](/img/structure/B5780330.png)
N-[4-(isobutyrylamino)-3-methoxyphenyl]-3-methylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(isobutyrylamino)-3-methoxyphenyl]-3-methylbutanamide, also known as IB-MECA, is a synthetic compound that belongs to the class of adenosine A3 receptor agonists. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders.
Mécanisme D'action
N-[4-(isobutyrylamino)-3-methoxyphenyl]-3-methylbutanamide exerts its effects by binding to and activating the adenosine A3 receptor. This receptor is expressed in various tissues and plays a role in regulating inflammation, cell proliferation, and apoptosis. Activation of the adenosine A3 receptor by N-[4-(isobutyrylamino)-3-methoxyphenyl]-3-methylbutanamide leads to a cascade of cellular events that ultimately result in the observed effects of N-[4-(isobutyrylamino)-3-methoxyphenyl]-3-methylbutanamide.
Biochemical and Physiological Effects:
N-[4-(isobutyrylamino)-3-methoxyphenyl]-3-methylbutanamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In inflammation, N-[4-(isobutyrylamino)-3-methoxyphenyl]-3-methylbutanamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines. In neurological disorders, N-[4-(isobutyrylamino)-3-methoxyphenyl]-3-methylbutanamide has been shown to improve cognitive function and reduce oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
N-[4-(isobutyrylamino)-3-methoxyphenyl]-3-methylbutanamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. It has been extensively studied, and its effects are well-characterized. However, N-[4-(isobutyrylamino)-3-methoxyphenyl]-3-methylbutanamide also has some limitations. It is a relatively new compound, and its long-term effects are not well-known. Additionally, its effects may vary depending on the cell type and disease model used in the experiments.
Orientations Futures
There are several future directions for research on N-[4-(isobutyrylamino)-3-methoxyphenyl]-3-methylbutanamide. One area of research is the development of more potent and selective adenosine A3 receptor agonists. Another area of research is the investigation of the long-term effects of N-[4-(isobutyrylamino)-3-methoxyphenyl]-3-methylbutanamide on various diseases. Additionally, N-[4-(isobutyrylamino)-3-methoxyphenyl]-3-methylbutanamide could be studied in combination with other drugs to determine its potential synergistic effects. Finally, N-[4-(isobutyrylamino)-3-methoxyphenyl]-3-methylbutanamide could be studied in clinical trials to determine its potential therapeutic applications in humans.
Méthodes De Synthèse
N-[4-(isobutyrylamino)-3-methoxyphenyl]-3-methylbutanamide can be synthesized using several methods, including the reaction of 4-(isobutyrylamino)-3-methoxybenzoic acid with 3-methylbutanoyl chloride in the presence of a base. The resulting product is then purified using column chromatography to obtain pure N-[4-(isobutyrylamino)-3-methoxyphenyl]-3-methylbutanamide.
Applications De Recherche Scientifique
N-[4-(isobutyrylamino)-3-methoxyphenyl]-3-methylbutanamide has been studied extensively for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects. In cancer, N-[4-(isobutyrylamino)-3-methoxyphenyl]-3-methylbutanamide has been shown to inhibit the growth of various cancer cells, including breast, lung, and prostate cancer cells. Inflammation is a common feature of many diseases, and N-[4-(isobutyrylamino)-3-methoxyphenyl]-3-methylbutanamide has been shown to have anti-inflammatory effects in various animal models of inflammation. In neurological disorders, N-[4-(isobutyrylamino)-3-methoxyphenyl]-3-methylbutanamide has been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease.
Propriétés
IUPAC Name |
N-[3-methoxy-4-(2-methylpropanoylamino)phenyl]-3-methylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3/c1-10(2)8-15(19)17-12-6-7-13(14(9-12)21-5)18-16(20)11(3)4/h6-7,9-11H,8H2,1-5H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRRPWPDAYAHOEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1=CC(=C(C=C1)NC(=O)C(C)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{3-methoxy-4-[(2-methylpropanoyl)amino]phenyl}-3-methylbutanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

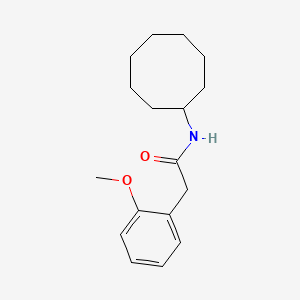
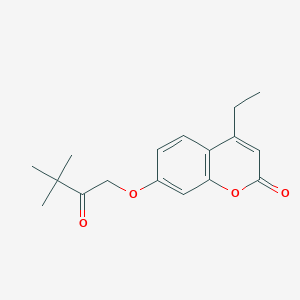
![5-[(4-chloro-3,5-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B5780265.png)
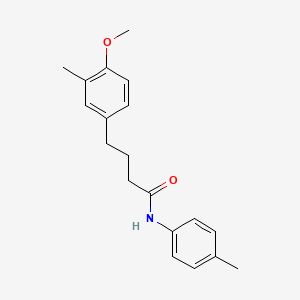
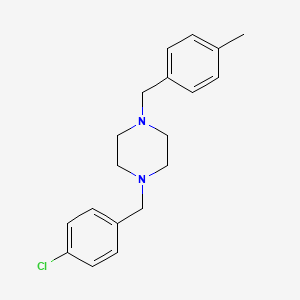
![N-[3-(hydrazinocarbonyl)phenyl]-2,2-dimethylpropanamide](/img/structure/B5780283.png)
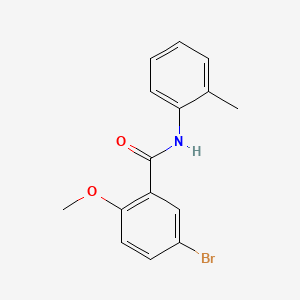
![1-[2-(4-allyl-2-methoxyphenoxy)ethyl]-1H-1,2,4-triazole](/img/structure/B5780294.png)
![methyl 4-chloro-3-[(diethylamino)sulfonyl]benzoate](/img/structure/B5780296.png)
![1-(9H-fluoren-2-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]ethanone](/img/structure/B5780303.png)
![4-[4-methyl-5-(methylsulfonyl)-4H-1,2,4-triazol-3-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B5780315.png)
![N-cyclohexyl-N'-[1-(3-methoxybenzyl)-1H-pyrazol-4-yl]thiourea](/img/structure/B5780322.png)
![4-{[3-(ethoxycarbonyl)-5-propyl-2-thienyl]amino}-4-oxobutanoic acid](/img/structure/B5780335.png)
![5-[(4-methyl-1-piperazinyl)methyl]-4-(1-naphthyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B5780338.png)